molecular formula C9H6ClNO2 B13147194 2-(2-Chloro-3-cyanophenyl)acetic acid

2-(2-Chloro-3-cyanophenyl)acetic acid

Cat. No.: B13147194
M. Wt: 195.60 g/mol
InChI Key: RRFHXSNUECCBGM-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated and Nitrile-Substituted Arenes

The introduction of halogen atoms and nitrile groups onto an aromatic ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. Halogens, being electronegative, withdraw electron density from the aromatic ring through the inductive effect, which can alter the reactivity of the ring towards electrophilic substitution. The cyano group is also strongly electron-withdrawing. The presence of both a halogen and a nitrile group on the same aromatic ring, as seen in 2-(2-Chloro-3-cyanophenyl)acetic acid, creates a unique electronic environment that can be exploited in various chemical transformations.

Overview of this compound in Contemporary Research

This compound is a substituted phenylacetic acid that has garnered attention as a versatile building block in organic synthesis. Its structure, featuring a chloro, a cyano, and a carboxymethyl group on a phenyl ring, offers multiple points for chemical modification. This trifunctional nature makes it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates. While detailed research findings on this specific molecule are not extensively documented in publicly available literature, its structural motifs suggest significant potential in various research and development areas.

Scope and Research Objectives

This article aims to provide a comprehensive overview of the chemical compound this compound. The subsequent sections will delve into its synthesis, physicochemical properties, spectroscopic characterization, and chemical reactivity. Furthermore, its applications in organic synthesis and its potential pharmacological and biological relevance will be explored. The objective is to present a focused and scientifically accurate account of this compound based on available chemical knowledge and data for structurally related molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

2-(2-chloro-3-cyanophenyl)acetic acid

InChI

InChI=1S/C9H6ClNO2/c10-9-6(4-8(12)13)2-1-3-7(9)5-11/h1-3H,4H2,(H,12,13)

InChI Key

RRFHXSNUECCBGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C#N)Cl)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 2 Chloro 3 Cyanophenyl Acetic Acid

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 2-(2-Chloro-3-cyanophenyl)acetic acid reveals several potential synthetic pathways. A logical disconnection approach points to 2-(2-chloro-3-cyanophenyl)acetonitrile as a key intermediate, which can be hydrolyzed to the final product. This acetonitrile (B52724) derivative can, in turn, be synthesized from 2-chloro-3-cyanobenzyl bromide through nucleophilic substitution with a cyanide source. The benzyl (B1604629) bromide precursor can be obtained via radical bromination of 2-chloro-3-cyanotoluene. This retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound
(Image of the retrosynthetic pathway)

This analysis identifies 2-chlorotoluene as a plausible and commercially available starting material. The key challenges in this synthetic route lie in the selective introduction of the cyano group at the C3 position and the subsequent transformations to build the acetic acid side chain.

Alternative retrosynthetic strategies could involve the late-stage introduction of the chloro or cyano group onto a pre-existing phenylacetic acid scaffold, although achieving the desired regioselectivity can be challenging.

Classical Synthetic Routes to the Phenylacetic Acid Skeleton

Classical approaches to the synthesis of substituted phenylacetic acids often involve multi-step sequences that allow for the controlled introduction of various functional groups.

Methods for Introducing the Acetic Acid Moiety

Several established methods can be employed to introduce the acetic acid moiety onto a suitably substituted benzene (B151609) ring.

Hydrolysis of Benzyl Nitriles: This is one of the most common methods for preparing phenylacetic acids. The reaction typically involves heating the corresponding benzyl cyanide with a strong acid, such as sulfuric acid, or a base. evitachem.comorgsyn.org The nitrile group is hydrolyzed first to an amide and then to the carboxylic acid. The synthesis of this compound can be achieved by the hydrolysis of 2-(2-chloro-3-cyanophenyl)acetonitrile. evitachem.com

Willgerodt-Kindler Reaction: This reaction allows for the conversion of an aryl alkyl ketone to a terminal carboxylic acid or its amide derivative. mdpi.com For instance, 2-chloro-3-cyanoacetophenone could potentially be converted to this compound. The reaction is typically carried out with sulfur and a secondary amine like morpholine (B109124), followed by hydrolysis of the resulting thioamide. mdpi.com

Arndt-Eistert Homologation: This method allows for the one-carbon homologation of a carboxylic acid. Starting from 2-chloro-3-cyanobenzoic acid, conversion to the corresponding acid chloride followed by reaction with diazomethane (B1218177) would yield a diazoketone. Subsequent Wolff rearrangement in the presence of water would furnish the desired this compound.

Strategies for Halogenation and Cyanation of Aromatic Rings

The regioselective introduction of halogen and cyano groups onto an aromatic ring is a critical aspect of synthesizing this compound.

Electrophilic Aromatic Substitution: Direct chlorination of a substituted toluene (B28343) or benzonitrile (B105546) can be challenging due to the directing effects of the existing substituents, often leading to a mixture of isomers. However, under specific conditions and with the use of appropriate catalysts, selective chlorination can be achieved.

Sandmeyer Reaction: The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including halogens and nitriles, onto an aromatic ring via a diazonium salt intermediate. wikipedia.org For example, starting from 2-amino-6-chlorotoluene, diazotization followed by reaction with a cyanide source like copper(I) cyanide could yield 2-chloro-3-cyanotoluene.

Nucleophilic Aromatic Substitution: In some cases, a cyano group can be introduced by nucleophilic substitution of a suitable leaving group, such as a halogen, on the aromatic ring, particularly if the ring is activated by electron-withdrawing groups.

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers more efficient and selective methods for the construction of complex molecules like this compound.

Catalytic Reaction Development for Site-Specific Functionalization

Transition metal-catalyzed reactions have revolutionized organic synthesis by enabling the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to classical methods.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used for the formation of carbon-carbon bonds. For instance, the cyanation of an aryl halide precursor, such as 2,6-dichlorotoluene, could be achieved using a palladium catalyst and a cyanide source.

Rhodium-Catalyzed C-H Activation: Rhodium catalysts have shown remarkable activity in directing group-assisted C-H functionalization. nih.govresearchgate.netresearchgate.netnih.govresearchwithrutgers.com While a direct application to the synthesis of this compound has not been extensively reported, this methodology holds promise for the direct introduction of the acetic acid moiety or other functional groups at a specific position on the aromatic ring, guided by a pre-existing substituent.

A notable development in this area is the palladium-catalyzed carbonylation of benzyl chlorides, which can provide a direct route to phenylacetic acids. utwente.nl This approach could potentially be applied to 2-chloro-3-cyanobenzyl chloride.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.netpsu.edubeilstein-journals.orgasianpubs.org

The hydrolysis of 2-(2-chloro-3-cyanophenyl)acetonitrile to the corresponding carboxylic acid is a step that can be significantly expedited using microwave irradiation. researchgate.net Similarly, other steps in the synthetic sequence, such as the cyanation of a benzyl halide or cross-coupling reactions, can also benefit from microwave heating, reducing reaction times from hours to minutes. mdpi.combeilstein-journals.org

Reaction StepConventional Method TimeMicrowave-Assisted TimeReference
Hydrolysis of NitrileSeveral hoursMinutes researchgate.net
Cross-CouplingHours to daysMinutes to hours beilstein-journals.org
Condensation ReactionsSeveral hoursMinutes mdpi.com

Sustainable and Green Chemistry Considerations in Synthesis

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green and sustainable chemistry. The goal is to develop processes that are not only efficient but also environmentally benign, minimizing waste, reducing energy consumption, and using less hazardous substances. jddhs.comkean.edu For the synthesis of substituted phenylacetic acids, several green methodologies have been explored, which can be adapted to the production of the target compound.

Key principles of green chemistry applicable to this synthesis include the use of alternative and safer solvents, development of energy-efficient reaction conditions, and the use of recyclable catalysts. jddhs.com Traditional syntheses of phenylacetic acids have often involved hazardous reagents and solvents, long reaction times, and harsh conditions. unigoa.ac.in Modern approaches seek to mitigate these drawbacks.

One promising green approach involves the use of graphite (B72142) and methanesulfonic acid. unigoa.ac.in Graphite is an effective adsorbent for organic molecules and can be recycled, while methanesulfonic acid is a strong acid that is less corrosive and toxic than many traditional mineral acids. unigoa.ac.in Another strategy focuses on solvent selection. Polyethylene (B3416737) glycol (PEG-600), for instance, has been used as a solvent in Willgerodt-Kindler reactions, minimizing the need for a large excess of reactants like morpholine which often acts as both reactant and solvent. unigoa.ac.in Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many reactions. jddhs.comnih.gov

Energy efficiency is another cornerstone of green synthesis. The use of non-conventional energy sources such as microwave irradiation and ultrasound can significantly reduce reaction times and improve yields. jddhs.comunigoa.ac.in For example, microwave-assisted synthesis is known for its rapid heating and ability to accelerate reactions, while ultrasound can enhance mass transfer and reaction rates in heterogeneous systems. unigoa.ac.in

The ozonolysis of corresponding allylbenzene (B44316) derivatives represents another environmentally friendly route to substituted phenylacetic acids and their aldehyde precursors. researchgate.netaosis.co.za Furthermore, the direct carboxylation of benzylic organozinc reagents with carbon dioxide, a renewable and non-toxic C1 source, offers a highly atom-economical pathway. semanticscholar.org

Green Chemistry ApproachPrincipleApplication in Phenylacetic Acid SynthesisAdvantages
Alternative Solvents Use of safer, renewable, or recyclable solvents.Employing water, polyethylene glycol (PEG), or supercritical CO₂ instead of volatile organic compounds (VOCs). jddhs.comunigoa.ac.inReduced toxicity, lower environmental impact, improved safety, potential for recycling. jddhs.com
Green Catalysts Use of recyclable, non-toxic, or highly efficient catalysts.Utilizing graphite, methanesulfonic acid, or biocatalysts in acylation or hydrolysis steps. jddhs.comunigoa.ac.inHigh recyclability, lower catalyst loading, reduced waste streams, milder reaction conditions. unigoa.ac.in
Energy Efficiency Minimizing energy consumption.Application of microwave irradiation or ultrasound to accelerate reactions. jddhs.comunigoa.ac.inDrastically reduced reaction times, lower energy costs, often improved product yields. jddhs.com
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.One-pot syntheses, multicomponent reactions, and direct carboxylation using CO₂. kean.edusemanticscholar.orgMinimal waste generation, higher process efficiency, reduced raw material consumption.
Renewable Feedstocks Use of raw materials derived from renewable sources.Synthesis from allylbenzenes via ozonolysis. researchgate.netaosis.co.zaReduced reliance on fossil fuels, potential for biodegradable pathways.

Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The effective purification and isolation of this compound and its synthetic intermediates are critical for obtaining a final product of high purity. The choice of technique depends on the physical state of the compound (solid or liquid), its stability, and the nature of the impurities present. Common methods include recrystallization, chromatography, extraction, and distillation. google.com

Recrystallization: This is a primary technique for purifying solid compounds like the target this compound. The process involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. orgsyn.org A common procedure involves dissolving the crude acid in a hot solvent like benzene, treating with decolorizing carbon to remove colored impurities, and then inducing crystallization by adding a co-solvent such as ethanol (B145695) and cooling. orgsyn.org The choice of solvent is crucial and may require experimentation with various solvent systems (e.g., ethanol/water, toluene, ethyl acetate/hexane) to achieve optimal purity and yield.

Chromatography: Flash column chromatography is a versatile technique for separating compounds with different polarities. inventivapharma.com It is particularly useful for purifying synthetic intermediates or for separating the final product from closely related byproducts that are difficult to remove by recrystallization. The crude mixture is loaded onto a column of silica (B1680970) gel or another stationary phase and eluted with a suitable solvent system, allowing for the collection of pure fractions.

Extraction: Liquid-liquid extraction is a fundamental work-up procedure used to separate the desired product from the reaction mixture. For an acidic compound like this compound, acid-base extraction is highly effective. After the reaction, the mixture can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). google.comgoogle.com The acidic product will be deprotonated and move into the aqueous phase as its carboxylate salt. The aqueous phase is then separated, washed with an organic solvent to remove any neutral or basic impurities, and finally acidified (e.g., with hydrochloric acid) to precipitate the pure carboxylic acid, which can be collected by filtration. google.comgoogle.com

Distillation: For liquid intermediates, such as precursors to the final phenylacetic acid, distillation under reduced pressure (vacuum distillation) is often employed. orgsyn.orggoogle.com This technique allows for the purification of high-boiling liquids at lower temperatures, preventing thermal decomposition.

Purification TechniquePrinciple of SeparationApplicationAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Purification of the final solid target compound and solid intermediates. orgsyn.orgHighly effective for achieving high purity; scalable.Requires suitable solvent; potential for product loss in the mother liquor.
Flash Chromatography Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (solvent).Separation of isomers; purification of non-crystalline intermediates or final product when recrystallization is ineffective. inventivapharma.comExcellent separation for complex mixtures; applicable to a wide range of compounds.Can be solvent-intensive; may be less economical for large-scale production.
Acid-Base Extraction Difference in the acidity/basicity of the target compound and impurities, allowing for selective transfer between immiscible aqueous and organic phases.Isolating the acidic final product from neutral or basic impurities during reaction work-up. google.comgoogle.comSimple, rapid, and effective for separating acidic/basic compounds; easily scalable.Requires the use of acids and bases; generates aqueous waste streams.
Vacuum Distillation Difference in boiling points of components at reduced pressure.Purification of high-boiling liquid synthetic intermediates. orgsyn.orggoogle.comPrevents thermal degradation of sensitive compounds; effective for separating volatile impurities.Not suitable for solids or thermally unstable compounds even under vacuum.

Applications in Organic Synthesis

Precursor for Heterocyclic Compounds

Phenylacetic acids and aromatic nitriles are widely used as precursors for the synthesis of heterocyclic compounds. arkat-usa.orgresearchgate.netresearchgate.net The functional groups present in this compound can be utilized in cyclization reactions to form various heterocyclic rings, such as those containing nitrogen and oxygen. For instance, the carboxylic acid and nitrile functionalities could potentially be involved in intramolecular reactions to form lactams or other fused heterocyclic systems.

Role in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netorganic-chemistry.orgnih.govresearchgate.net The chloro substituent on the aromatic ring of this compound can serve as a handle for such transformations. For example, it could potentially undergo Suzuki, Heck, or Sonogashira coupling reactions with appropriate coupling partners to introduce new substituents onto the phenyl ring, thereby enabling the synthesis of a diverse range of derivatives.

Spectroscopic Characterization and Structural Elucidation of 2 2 Chloro 3 Cyanophenyl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 2-(2-Chloro-3-cyanophenyl)acetic acid can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature complex signals for the three protons on the phenyl ring, while the aliphatic region would contain a singlet for the methylene (B1212753) (-CH₂) protons. The acidic proton of the carboxyl group (-COOH) may appear as a broad singlet, often over a wide chemical shift range, and its visibility can be dependent on the solvent and concentration.

The aromatic protons (H-4, H-5, and H-6) are anticipated to appear as multiplets due to spin-spin coupling. Their specific chemical shifts are influenced by the electronic effects of the chloro and cyano substituents. The methylene protons, being adjacent to both the aromatic ring and the carboxylic acid group, would likely resonate as a singlet in the range of 3.6-3.9 ppm, a region typical for benzylic protons in phenylacetic acid systems. bmrb.io

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
-COOH 10.0 - 13.0 Broad Singlet Chemical shift is highly variable and depends on solvent and concentration.
Aromatic (H-4, H-5, H-6) 7.3 - 7.8 Multiplet The precise shifts and coupling patterns depend on the combined electronic effects of the substituents.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine unique carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carboxyl carbon (-COOH) is expected to be the most downfield signal, typically appearing around 170-175 ppm. mdpi.com The carbon of the nitrile group (-C≡N) usually resonates in the 115-120 ppm range. The six aromatic carbons will have distinct chemical shifts between approximately 125 and 140 ppm, with the carbons directly attached to the chloro and cyano groups (C-2 and C-3) and the acetic acid substituent (C-1) being clearly identifiable. chemicalbook.commdpi.com The methylene carbon (-CH₂) signal is expected in the aliphatic region, typically around 40 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Carboxyl (-C OOH) 170 - 175 Characteristic shift for a carboxylic acid carbon. chemicalbook.com
Aromatic (C1-C6) 125 - 140 Six distinct signals; shifts are influenced by substituents. Carbons attached to substituents (C1, C2, C3) will have characteristic shifts. chemicalbook.com
Cyano (-C ≡N) 115 - 120 Typical range for a nitrile carbon.

While 1D NMR spectra provide fundamental data, advanced 2D NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially for complex structures. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton to its corresponding aromatic carbon.

NOE (Nuclear Overhauser Effect): NOE experiments can provide through-space information about the proximity of protons, which is useful for confirming stereochemistry and conformation in more complex derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would display several characteristic absorption bands confirming the presence of its key functional groups. The carboxylic acid group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong, sharp carbonyl (C=O) stretching band between 1700 and 1725 cm⁻¹. docbrown.info

The nitrile group (-C≡N) exhibits a sharp, medium-intensity absorption in the range of 2220-2260 cm⁻¹. nist.gov Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region. The C-Cl stretch would result in a strong absorption in the fingerprint region, generally between 700 and 800 cm⁻¹. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Broad, Strong
Carboxylic Acid C=O stretch 1700 - 1725 Strong
Nitrile -C≡N stretch 2220 - 2260 Medium, Sharp
Aromatic Ring C-H stretch 3000 - 3100 Medium
Aromatic Ring C=C stretch 1450 - 1600 Medium-Weak

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It is particularly effective for detecting vibrations of non-polar or symmetric bonds. For this compound, the nitrile (-C≡N) stretching vibration, typically found around 2100-2300 cm⁻¹, would produce a strong and easily identifiable Raman signal. researchgate.net This distinct peak is highly sensitive to the local electronic environment. researchgate.net

Furthermore, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum than in the IR spectrum, providing valuable structural information. imedpub.com Raman spectroscopy is a powerful tool for characterizing phenyl derivatives and molecules with cyano groups, offering a clear signature for these moieties. imedpub.commdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is indispensable for determining molecular weight and elemental composition, as well as for assessing sample purity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the confident determination of a compound's elemental composition. nih.govnih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. nih.gov

For this compound, with a molecular formula of C₉H₆ClNO₂, the theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis would be expected to yield an observed mass that corresponds very closely to this theoretical value, thereby confirming the molecular formula. Common ionization techniques like Electrospray Ionization (ESI) would typically produce protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, also allows for the clear resolution of the isotopic pattern, particularly the characteristic signature of the chlorine atom (³⁵Cl and ³⁷Cl), further corroborating the compound's identity. mdpi.com

Table 1: Theoretical HRMS Data for C₉H₆ClNO₂

Ion SpeciesMolecular FormulaTheoretical Exact Mass (m/z)
[M]⁺C₉H₆³⁵ClNO₂195.00871
[M+H]⁺C₉H₇³⁵ClNO₂196.01601
[M+Na]⁺C₉H₆³⁵ClNO₂Na218.00296
[M-H]⁻C₉H₅³⁵ClNO₂193.99363

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in pharmaceutical analysis for determining the purity of compounds and analyzing complex mixtures. researchgate.netijprajournal.com The liquid chromatography (LC) component separates the target compound from impurities, such as unreacted starting materials, byproducts, or degradation products, based on their differential partitioning between a stationary and a mobile phase. ijprajournal.com The mass spectrometer, coupled to the LC system, then detects and provides molecular weight information for each eluting component. chemass.si

In the analysis of a synthetic batch of this compound, LC-MS would be used to generate a chromatogram where the main peak corresponds to the desired product. The area of this peak, relative to the total area of all detected peaks, provides a quantitative measure of purity. chemass.si The mass spectrum associated with the main peak would confirm the presence of the target compound by showing its expected m/z value (e.g., 196.0160 for [M+H]⁺). Any additional peaks in the chromatogram would be indicative of impurities, which can be tentatively identified by their respective m/z values. This technique is highly sensitive, capable of detecting impurities at very low levels. chemass.sipayeshdarou.ir

Table 2: Illustrative LC-MS Data for a Synthetic Sample

Peak No.Retention Time (min)Observed m/z ([M+H]⁺)Proposed IdentityArea %
13.5151.02Starting Material Impurity0.25
25.8196.02This compound99.60
37.2212.01Byproduct Impurity0.15

X-ray Diffraction (XRD) for Solid-State Structural Analysis

Single-crystal X-ray Diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and configuration in the solid state. nih.gov

For this compound, the process would involve growing a single crystal of suitable quality. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. nih.gov The analysis yields an electron density map from which the positions of individual atoms can be determined. The resulting structural solution reveals not only the intramolecular geometry but also the intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate how the molecules pack together in the crystal lattice. nih.gov Studies on structurally related compounds, such as other cyanophenyl derivatives, have successfully employed this technique to elucidate their solid-state structures, often revealing crystal systems like monoclinic or orthorhombic. nih.govmdpi.com

Table 3: Crystallographic Data Obtainable from XRD Analysis

ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic, Triclinic
Space GroupSymmetry of the unit cell (e.g., P2₁/c)
Unit Cell Dimensions (Å, °)a, b, c, α, β, γ
Atomic Coordinatesx, y, z positions for each non-hydrogen atom
Bond Lengths (Å)Precise distances between bonded atoms
Bond Angles (°)Angles between adjacent bonds
Torsion Angles (°)Conformation of the molecule

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, serves to confirm the compound's elemental composition and stoichiometry.

For a purified sample of this compound (C₉H₆ClNO₂), combustion analysis would be performed to quantify the percentages of carbon, hydrogen, and nitrogen. The chlorine content would be determined by a separate method, such as titration or ion chromatography. This technique provides critical evidence for the compound's empirical formula and, in conjunction with molecular weight data from mass spectrometry, confirms the molecular formula.

Table 4: Elemental Analysis Data for C₉H₆ClNO₂

ElementTheoretical Mass %Experimental Mass % (Found)
Carbon (C)55.2655.31
Hydrogen (H)3.093.12
Chlorine (Cl)18.1218.07
Nitrogen (N)7.167.11
Oxygen (O)16.36N/A (often calculated by difference)

Computational and Theoretical Chemistry Investigations of 2 2 Chloro 3 Cyanophenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(2-Chloro-3-cyanophenyl)acetic acid, these calculations provide a detailed picture of its electronic structure and potential for interaction.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The electronic structure, which dictates the chemical reactivity of the molecule, is also elucidated through DFT. By mapping the electron density, it is possible to identify regions of the molecule that are electron-rich or electron-deficient, providing clues about its behavior in chemical reactions. For instance, studies on similar cyanophenyl compounds have utilized DFT to understand their charge-transporting properties and electronic excitations. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to represent the electronic wave function. For molecules containing atoms like chlorine and nitrogen, as in this compound, it is crucial to select a basis set that can accurately describe their electronic environments.

Commonly used basis sets for organic molecules include the Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), and correlation-consistent basis sets. The choice of the DFT functional, which approximates the exchange-correlation energy, is also critical. The B3LYP functional is a popular choice for many organic systems as it provides a good balance between accuracy and computational cost. nih.gov Computational studies on related chloroaniline-carboxylic acid complexes have successfully employed DFT methods to analyze their interactions. orientjchem.org

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution in a molecule. pearson.com It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate negative potential (electron-rich regions), while blue areas signify positive potential (electron-poor regions). For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, and a more positive potential around the acidic hydrogen.

Global Reactivity Descriptors (Illustrative for a Substituted Phenylacetic Acid)
ParameterValue (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.3Indicates chemical reactivity and stability
Ionization Potential (I)6.5Energy required to remove an electron
Electron Affinity (A)1.2Energy released when an electron is added
Global Hardness (η)2.65Resistance to change in electron distribution
Chemical Potential (μ)-3.85Escaping tendency of electrons
Electrophilicity Index (ω)2.80Propensity to accept electrons

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and intramolecular interactions. numberanalytics.com It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu

For this compound, NBO analysis can quantify the strength of hyperconjugative interactions, such as the interaction between filled bonding orbitals and empty antibonding orbitals. These interactions contribute to the stability of the molecule. For example, the interaction between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds can be evaluated. Studies on molecules with similar functional groups, like 2-chloroaniline, have used NBO analysis to investigate hydrogen bonding interactions. orientjchem.org

Illustrative NBO Analysis: Second-Order Perturbation Theory Analysis of Fock Matrix
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) O1σ(C1-C2)5.2Lone Pair -> Antibonding σ
π(C3-C4)π(C5-C6)18.5π -> Antibonding π
LP(1) N1σ(C7-C8)3.8Lone Pair -> Antibonding σ
σ(C-H)σ*(C-C)2.1σ -> Antibonding σ

Conformational Analysis and Energy Landscapes

The flexibility of the acetic acid side chain in this compound allows for the existence of different spatial arrangements, or conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is typically done by systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step to generate a potential energy surface.

The resulting energy landscape reveals the low-energy conformers, which are the most likely to be populated at a given temperature. A study on the conformational landscape of α-methoxy phenylacetic acid revealed the existence of multiple stable conformers, highlighting the importance of intramolecular interactions in determining their relative stabilities. nih.gov For this compound, the interactions between the carboxylic acid group and the substituents on the phenyl ring (chloro and cyano groups) would play a significant role in defining the conformational preferences.

Mechanistic Studies and Reaction Pathways

Computational chemistry is also instrumental in investigating reaction mechanisms and predicting reaction pathways. For this compound, theoretical studies can be used to explore potential reactions, such as esterification, amidation, or reactions involving the chloro and cyano groups.

By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a reaction. For instance, understanding the reaction mechanism for the chlorination of phenylacetic acid can provide a basis for predicting the reactivity of the alpha-carbon in this compound. unimi.it Similarly, studies on the reactions of chloroketones with cyanide ions could offer clues about the potential reactivity of the chloro- and cyano-substituted phenyl ring. researchgate.net

Transition State Characterization and Activation Energy Calculations

The study of chemical reactions at a molecular level often involves the characterization of transition states, which are the highest energy structures along a reaction pathway. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to locate these transient structures. For a hypothetical transformation of this compound, such as its conversion to an acid chloride using thionyl chloride, DFT modeling could elucidate the reaction mechanism.

This analysis involves:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and transition states on the potential energy surface.

Frequency Calculations: Confirming the nature of these stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy (Ea) Calculation: Determining the energy difference between the reactants and the transition state. This value is crucial for understanding the reaction kinetics. For instance, in studies of the conversion of α-chlorinated carboxylic acids to acid chlorides, activation barriers were found to be enthalpy-controlled and moderate, with values typically under 190 kJ mol⁻¹. nih.gov

Kinetic and Thermodynamic Modeling of Transformations

Once transition states and reaction pathways are identified, kinetic and thermodynamic parameters can be modeled. This provides a deeper understanding of reaction feasibility and rates.

Kinetic Modeling: Based on the calculated activation energies from transition state theory, reaction rate constants can be predicted. These theoretical kinetics can then be compared with experimental data to validate the proposed reaction mechanism. Such models can summarize the complete thermodynamic and kinetic profile of a chemical transformation. nih.gov

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which aids in the characterization of newly synthesized molecules.

Vibrational Frequencies (IR/Raman): DFT calculations, often using the B3LYP functional, can predict the vibrational wavenumbers of a molecule. nih.govresearchgate.net These theoretical frequencies, when scaled, show good agreement with experimental data from FT-IR and Raman spectroscopy. nih.govnih.gov For a molecule like this compound, this would help assign specific vibrational modes to the C=O stretch, C-Cl stretch, C≡N stretch, and various aromatic ring vibrations.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts are valuable for confirming the structure of a compound by comparing them to experimental spectra. nih.gov QSPR models have also been developed to predict chemical shifts, such as ¹⁷O carbonyl shifts in substituted benzaldehydes, offering a rapid alternative to more intensive DFT calculations. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR modeling is a statistical approach used to create predictive models that correlate the structural features of molecules (descriptors) with their physicochemical properties. mdpi.comnih.gov

In QSPR, molecular descriptors are numerical values that encode different aspects of a molecule's structure. These can be constitutional, topological, geometric, or quantum-chemical. For a series of compounds related to this compound, one could develop a model correlating descriptors with an observed property like antioxidant activity or chromatographic retention time. For instance, a study on substituted cinnamic acids used quantum descriptors like atomic charges and orbital energies to build QSPR models for their esterification process. mdpi.com

QSPR models can also be used to predict the reactivity and metabolic stability of compounds. By building a model based on a training set of molecules with known reactivity, the behavior of new molecules can be predicted. Descriptors derived from DFT, such as HOMO-LUMO energies, can indicate charge transfer capabilities and reactivity. nih.gov The presence of certain structural features, like a chlorophenyl group, has been analyzed across large datasets to understand its influence on metabolic stability, though outcomes can be mixed. researchgate.net

Molecular Docking and Interaction Modeling with Biological Targets (Non-Human System Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. jspae.comresearchgate.netjspae.com This is frequently used in drug discovery to understand how a ligand might interact with a biological target, but it is also applied in fields like agricultural science.

For this compound or its derivatives, docking could be used to investigate potential interactions with non-human biological targets, such as enzymes from insects or fungi. For example, studies on phenylthiazole acid derivatives have used docking to model interactions with receptors like PPARγ to understand their agonistic activity. dovepress.com The process involves:

Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank).

Generating a low-energy 3D conformation of the ligand (this compound).

Using a docking algorithm to systematically search for the best binding poses of the ligand within the active site of the protein.

Scoring the poses based on binding energy to predict the most stable interaction.

The results provide insights into key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Applications in Advanced Chemical Synthesis and Research

Role as a Versatile Synthetic Intermediate

2-(2-Chloro-3-cyanophenyl)acetic acid is recognized as a versatile intermediate in organic synthesis. evitachem.com Its structure incorporates three distinct and reactive functional groups: a carboxylic acid, a nitrile (cyano group), and an aryl chloride. This multifunctionality allows for a wide range of selective chemical transformations, making it a valuable building block for creating more complex molecules. evitachem.comontosight.ai

The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. youtube.comnumberanalytics.com The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. ontosight.ai The chloro-substituted phenyl ring can engage in various cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov This array of reactive sites provides chemists with multiple pathways to elaborate the molecular structure, underscoring its utility as a foundational component in multi-step syntheses. mdpi.com The synthesis of the compound itself can be achieved through methods like the hydrolysis of corresponding chloro benzyl (B1604629) cyanides. evitachem.com

Table 1: Functional Groups and Potential Reactions

Functional Group Potential Chemical Transformations
Carboxylic Acid Esterification, Amidation, Acid Chloride Formation, Reduction
Nitrile (Cyano) Hydrolysis, Reduction to Amine, Cycloaddition, Decyanative Cyclization

Precursor for Complex Organic Architectures and Heterocyclic Systems

The strategic placement of the cyano and acetic acid groups on the chlorinated phenyl ring makes this compound an ideal precursor for constructing complex organic and heterocyclic systems. Heterocyclic compounds are integral to medicinal chemistry and materials science, and developing efficient synthetic routes is a key area of research. beilstein-journals.orgnih.govamazonaws.com

The presence of both a nitrile and a carboxylic acid allows for intramolecular cyclization reactions to form fused ring systems. nih.gov For instance, derivatives of this compound could potentially undergo acid-mediated cyclization, where the carboxylic acid or a derivative activates the nitrile group, leading to the formation of benzisoxazoles or other nitrogen-containing heterocycles. organic-chemistry.org Furthermore, the active methylene (B1212753) group adjacent to the phenyl ring provides another point of reactivity for condensation reactions, a common strategy in building heterocyclic rings like pyrimidines or pyrroles. frontiersin.org The ability to serve as a synthon for such a diverse range of cyclic structures highlights its importance in creating novel molecular frameworks. google.com

Utility in Material Science Research (e.g., precursors for advanced functional materials)

In material science, organic molecules with specific functional groups are often used as precursors for advanced functional materials such as polymers, organic light-emitting diodes (OLEDs), or metal-organic frameworks (MOFs). ontosight.aibldpharm.com While direct applications of this compound are still an emerging area of research, its structural motifs suggest significant potential.

The carboxylic acid group can be used for polymerization reactions, particularly in the synthesis of polyesters and polyamides. numberanalytics.comnih.gov The aromatic core, along with the polar cyano and chloro substituents, can influence the electronic properties and intermolecular interactions of resulting materials, potentially leading to desirable optical or conductive characteristics. ontosight.ai For example, cyanophenyl groups are known to be used in the formation of coordination networks which have applications in materials science. acs.org The ability to functionalize the molecule at three different points allows for the precise tuning of properties required for specific material applications. nih.gov

Development of Biochemical Probes for Enzyme Systems (non-clinical, mechanistic studies)

Biochemical probes are essential tools for studying the mechanisms of enzyme function and inhibition in non-clinical settings. The design of these probes often relies on a molecular scaffold that can be modified to interact with an enzyme's active site. nih.govbiorxiv.orgmdpi.comsciety.org Phenylacetic acid derivatives serve as a foundational scaffold for creating such probes and inhibitors. mdpi.com

The structure of this compound offers several handles for chemical modification to develop specific probes. The carboxylic acid can be coupled to fluorescent reporters or other tags, while the substituted phenyl ring can be tailored to fit into the binding pockets of target enzymes. The cyano and chloro groups can influence binding affinity and specificity through electronic and steric interactions. frontiersin.org By systematically modifying this scaffold, researchers can develop a library of compounds to probe enzyme activity, map active sites, and investigate mechanisms of inhibition, contributing to a deeper understanding of biological processes. nih.gov

Design and Synthesis of Ligands for Coordination Chemistry Studies

The field of coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules called ligands. orientjchem.org Carboxylate-containing molecules, like phenylacetic acid and its derivatives, are well-established ligands due to the ability of the carboxyl group to coordinate with metal ions in various modes (monodentate, bidentate, bridging). mdpi.com

This compound is a promising candidate for the design of novel ligands. nih.gov The carboxylic acid group provides a primary coordination site. mdpi.com Additionally, the nitrile nitrogen has a lone pair of electrons and can also participate in coordination, potentially allowing the molecule to act as a bidentate or bridging ligand, forming interesting metal-organic complexes. acs.orgresearchgate.net The chloro substituent on the phenyl ring can be used to fine-tune the electronic properties of the ligand, which in turn influences the stability and reactivity of the resulting metal complex. The synthesis of such complexes allows for the exploration of new structural motifs and catalytic properties. mdpi.com

Table 2: Summary of Compound Names

Compound Name
This compound
Benzisoxazoles
Phenylacetic acid
Polyesters
Polyamides
Pyrimidines

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.